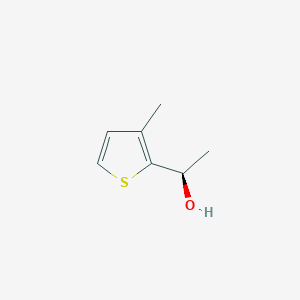
(R)-1-(3-Methylthiophen-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Methylthiophen-2-yl)ethan-1-ol is a chiral compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in medicinal chemistry, material science, and organic synthesis. The ®-enantiomer of 1-(3-Methylthiophen-2-yl)ethan-1-ol is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylthiophene, which is commercially available or can be synthesized from thiophene through Friedel-Crafts alkylation.
Grignard Reaction: 3-Methylthiophene undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(3-Methylthiophen-2-yl)ethanol.
Chiral Resolution: The racemic mixture of 1-(3-Methylthiophen-2-yl)ethanol is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol may involve:
Large-Scale Grignard Reaction: Utilizing large reactors to perform the Grignard reaction under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the ®-enantiomer, bypassing the need for chiral resolution.
化学反応の分析
Types of Reactions
Oxidation: ®-1-(3-Methylthiophen-2-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone, ®-1-(3-Methylthiophen-2-yl)ethanone.
Reduction: The compound can be reduced to form ®-1-(3-Methylthiophen-2-yl)ethane.
Substitution: The hydroxyl group can be substituted with various functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are typical reagents for converting the hydroxyl group to a halide.
Major Products
Oxidation: ®-1-(3-Methylthiophen-2-yl)ethanone.
Reduction: ®-1-(3-Methylthiophen-2-yl)ethane.
Substitution: ®-1-(3-Methylthiophen-2-yl)ethyl chloride or bromide.
科学的研究の応用
®-1-(3-Methylthiophen-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Material Science: Thiophene derivatives, including ®-1-(3-Methylthiophen-2-yl)ethan-1-ol, are used in the development of conductive polymers and organic semiconductors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
作用機序
The mechanism of action of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in central nervous system function.
Pathways: The compound may modulate signaling pathways related to neurotransmission and inflammation.
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, thiophene, is a simple sulfur-containing heterocycle.
3-Methylthiophene: A methyl-substituted derivative of thiophene.
1-(3-Methylthiophen-2-yl)ethanone: The oxidized form of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol.
Uniqueness
®-1-(3-Methylthiophen-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a thiophene ring and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C7H10OS |
|---|---|
分子量 |
142.22 g/mol |
IUPAC名 |
(1R)-1-(3-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1 |
InChIキー |
GBOQHKONOPQNPU-ZCFIWIBFSA-N |
異性体SMILES |
CC1=C(SC=C1)[C@@H](C)O |
正規SMILES |
CC1=C(SC=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



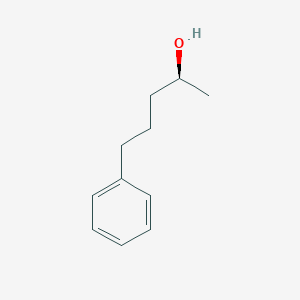
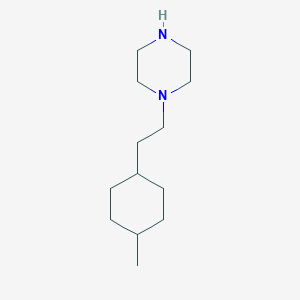
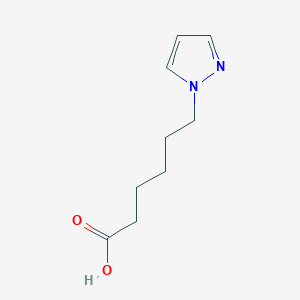
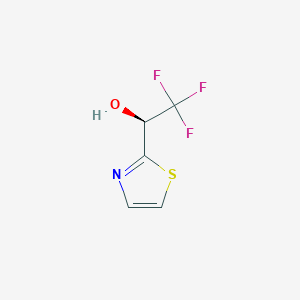
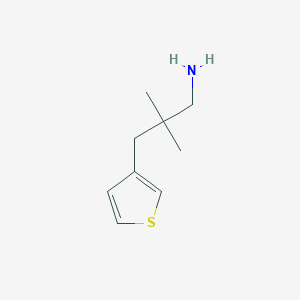
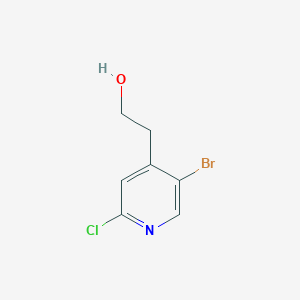
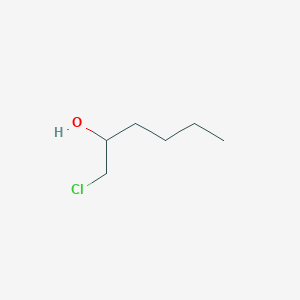
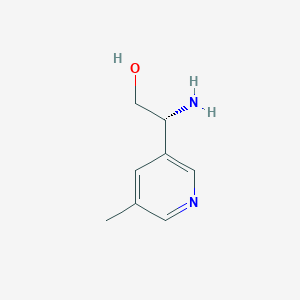
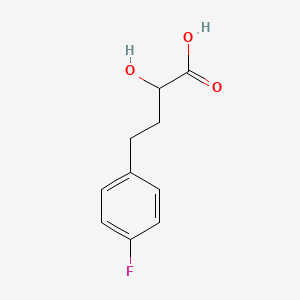
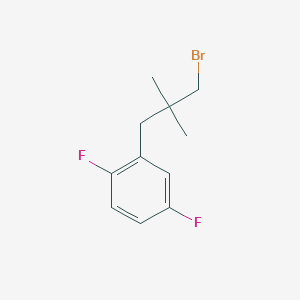
![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)
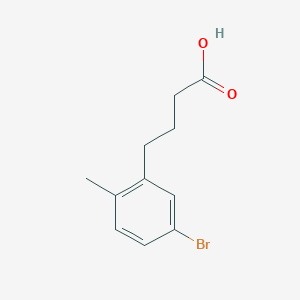
![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)
